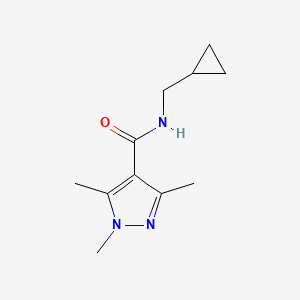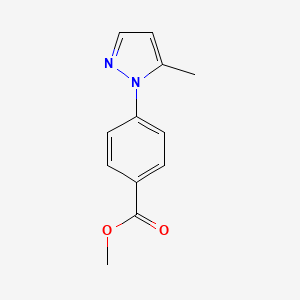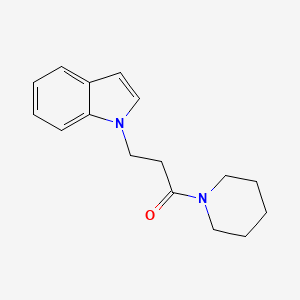
N-(cyclopropylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide, commonly known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential as a research chemical. CTMP is a pyrazole derivative that acts as a potent inhibitor of the dopamine transporter, leading to increased levels of dopamine in the brain.
Mécanisme D'action
CTMP acts as a potent inhibitor of the dopamine transporter, leading to increased levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and pleasure. By inhibiting the reuptake of dopamine, CTMP increases the availability of dopamine in the brain, leading to increased feelings of pleasure and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTMP are similar to those of other dopamine transporter inhibitors. CTMP has been found to increase locomotor activity, induce hyperthermia, and suppress appetite. It has also been found to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular issues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CTMP in laboratory studies is its potency as a dopamine transporter inhibitor. This allows for the investigation of the effects of dopamine on behavior and physiology. However, the long duration of action of CTMP may make it difficult to conduct experiments with precise timing. Additionally, the potential cardiovascular effects of CTMP may limit its use in certain studies.
Orientations Futures
There are several future directions for the study of CTMP. One area of interest is its potential as a treatment for cocaine addiction. Further studies are needed to determine the effectiveness and safety of CTMP in this context. Another area of interest is the investigation of the long-term effects of CTMP on brain function and behavior. Finally, the development of more selective dopamine transporter inhibitors may provide new insights into the role of dopamine in the brain.
Méthodes De Synthèse
The synthesis of CTMP involves the condensation of 1,3,5-trimethylpyrazole-4-carboxylic acid with cyclopropylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product, CTMP. The purity of CTMP can be increased by recrystallization or column chromatography.
Applications De Recherche Scientifique
CTMP has been primarily used in laboratory studies to investigate its potential as a psychoactive substance. It has been found to have similar effects to other dopamine transporter inhibitors such as cocaine and methylphenidate, but with a longer duration of action. CTMP has also been studied for its potential as a treatment for cocaine addiction, as it may be able to reduce the reinforcing effects of cocaine.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-7-10(8(2)14(3)13-7)11(15)12-6-9-4-5-9/h9H,4-6H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEYPTNIPYMBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)



![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7501601.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)pentan-1-one](/img/structure/B7501606.png)



![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)


